
5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline
Übersicht
Beschreibung
5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline, commonly known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the piperazine family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BPN is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BPN has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the body. Additionally, BPN has been found to bind to the dopamine D2 receptor, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BPN has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and receptors in the body, leading to changes in neurotransmitter levels and other physiological processes. BPN has been found to exhibit antioxidant properties, and it has been suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN is its versatility. It can be used as a fluorescent probe, a ligand for the synthesis of metal complexes, and a substrate for enzyme assays. Additionally, BPN is relatively easy to synthesize and purify, making it a valuable tool for researchers. However, there are also some limitations to the use of BPN in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, and it may not be suitable for use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on BPN. One area of interest is the development of BPN-based fluorescent probes for the detection of metal ions in biological systems. Additionally, BPN may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of BPN and its potential applications in scientific research.
Conclusion:
In conclusion, 5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline, or BPN, is a valuable tool for researchers in various fields. Its versatility, ease of synthesis and purification, and wide range of biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of BPN and its potential applications in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. BPN has been used as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a substrate for enzyme assays. Additionally, BPN has been used to study the interactions between proteins and small molecules.
Eigenschaften
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-24(20-9-5-2-6-10-20)27-15-13-26(14-16-27)21-11-12-23(28(30)31)22(17-21)25-18-19-7-3-1-4-8-19/h1-12,17,25H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDKRAMQYGYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B3957932.png)
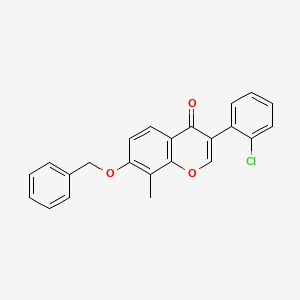
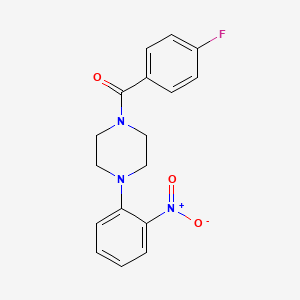
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoic acid](/img/structure/B3957948.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate](/img/structure/B3957956.png)
![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3957961.png)
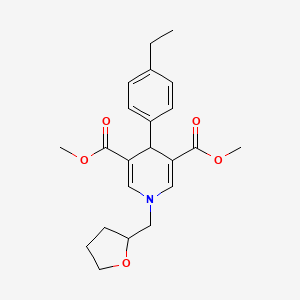

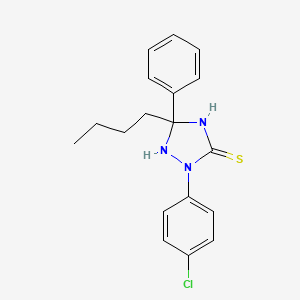
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3958021.png)
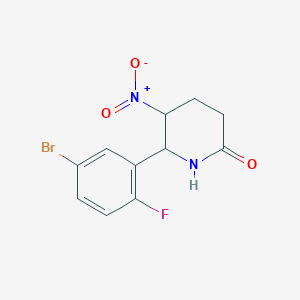
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(ethylsulfonyl)piperazine](/img/structure/B3958026.png)
![3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-6-chloro-2H-chromen-2-one](/img/structure/B3958029.png)
![2-(allylthio)-1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B3958036.png)